2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-fluorophenyl)butanamide
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Overview
Description
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized from its constituent parts. It would include the starting materials, the reaction conditions, and the yield of the product .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the precise 3D structure of the molecule .Chemical Reactions Analysis
This would involve studying how the compound reacts with other compounds. It could include things like its reactivity, what types of reactions it undergoes, and what products are formed .Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and spectral properties .Scientific Research Applications
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline derivatives constitute an important class of compounds in medicinal chemistry due to their broad spectrum of biological activities. These heterocyclic compounds have been found in more than 200 naturally occurring alkaloids and have inspired the synthesis of novel derivatives with enhanced bioactivity. Research indicates that quinazoline and its derivatives show promise in combating antibiotic resistance, highlighting their potential in developing new antimicrobial agents (Tiwary et al., 2016).
Triazole and Pyrazole Hybrids in Antifungal Development
Hybrid molecules incorporating 1,2,3-triazole and pyrazole scaffolds have demonstrated significant antifungal activity. Such hybrids are considered judicious strategies for developing new antifungal candidates aimed at addressing drug-sensitive and drug-resistant infections. This suggests a potential research direction in exploring the compound for antifungal applications, leveraging the structural motifs of triazoles and pyrazoles (Geronikaki, 2021).
Optoelectronic Applications of Quinazoline Derivatives
Quinazolines have been extensively researched for their applications in electronic devices, highlighting the versatility of quinazoline derivatives beyond pharmaceuticals. They are utilized in creating novel optoelectronic materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells. This indicates potential research pathways in materials science for the compound (Lipunova et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30FN7O3S/c1-6-24(27(37)30-19-9-7-18(29)8-10-19)40-28-31-21-15-23(39-5)22(38-4)14-20(21)26-32-25(34-36(26)28)11-12-35-17(3)13-16(2)33-35/h7-10,13-15,24H,6,11-12H2,1-5H3,(H,30,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXKFHINTCADHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)F)SC2=NC3=CC(=C(C=C3C4=NC(=NN42)CCN5C(=CC(=N5)C)C)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30FN7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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